4-amino-N-ethyl-N-methylpyridine-3-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of 4-amino-3-pyridinesulfonamide with ethyl iodide and methyl iodide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyridine and sulfonamide derivatives .
Scientific Research Applications
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of natural substrates . This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects .
Comparison with Similar Compounds
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-amino-N-methylpyridine-3-sulfonamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-amino-N-ethylpyridine-3-sulfonamide: Lacks the methyl group, leading to variations in its biological activity and applications.
4-amino-N-ethyl-N-methylbenzenesulfonamide: Contains a benzene ring instead of a pyridine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-11(2)14(12,13)8-6-10-5-4-7(8)9/h4-6H,3H2,1-2H3,(H2,9,10) |
InChI Key |
GKRHIUVEACVFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
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